

Application Note: High-Fidelity Characterization of 4-Methoxy-3-propoxybenzaldehyde

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Compound of Interest

Compound Name: 4-Methoxy-3-propoxybenzaldehyde

CAS No.: 5922-56-5

Cat. No.: B1330657

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Introduction & Chemical Context

4-Methoxy-3-propoxybenzaldehyde is a key intermediate in the synthesis of phosphodiesterase inhibitors and specific neuroactive agents.^{[1][2]} It is structurally derived from Isovanillin (3-hydroxy-4-methoxybenzaldehyde) via O-alkylation.^{[1][2]}

The primary analytical challenge lies in its structural similarity to 3-Methoxy-4-propoxybenzaldehyde (derived from Vanillin).^{[1][2]} Because both isomers share identical molecular weights (194.23 g/mol) and similar fragmentation patterns in Mass Spectrometry, standard low-resolution MS is insufficient for identity confirmation.^{[1][2]} This guide establishes a definitive protocol using NOE (Nuclear Overhauser Effect) NMR for structural validation and a RP-HPLC method for purity assessment.

Key Chemical Attributes

Property	Specification	Note
CAS Number	5922-56-5	Distinct from isomer (CAS 57695-98-4)
Molecular Formula		MW: 194.23 g/mol
Appearance	White to off-white crystalline solid	Melting Point approx. 50–55°C (Analogous to ethoxy derivative)
Solubility	Soluble in MeOH, ACN, DCM; Insoluble in Water	Lipophilic due to propoxy chain

Structural Confirmation: Regiochemistry via NMR

The definitive method to distinguish the target (3-propoxy) from the impurity (4-propoxy) is ¹H-NMR spectroscopy with NOE difference experiments.[\[1\]](#)[\[2\]](#)

Protocol 1: ¹H-NMR & NOE Setup

Objective: Confirm the propoxy group is attached at position 3 and the methoxy at position 4.[\[1\]](#)[\[2\]](#)

- Instrument: 400 MHz NMR (or higher).
- Solvent:
(Chloroform-d) or
[.1](#)[\[2\]](#)
- Concentration: 10–15 mg in 0.6 mL solvent.

Expected Chemical Shifts (

)

- Aldehyde (-CHO): Singlet,

ppm.[1][2]

- Aromatic Region:

- H-2 (d, J~2Hz):

ppm (Between CHO and Propoxy).[1][2]

- H-6 (dd, J~8, 2Hz):

ppm.[1][2][3]

- H-5 (d, J~8Hz):

ppm (Ortho to Methoxy).[2]

- Alkoxy Region:

- Methoxy (-OCH₃): Singlet,

ppm.[1][2]

- Propoxy (-OCH₂-): Triplet,

ppm.[1][2]

- Propoxy (-CH₂-): Multiplet,

ppm.[1][2]

- Propoxy (-CH₃): Triplet,

ppm.[1][2][3]

The "Smoking Gun" NOE Experiment

To validate the structure, irradiate the alkoxy signals and observe the enhancement of aromatic protons.[1][2]

- Irradiate Methoxy (

3.95):

- Target (4-OMe): Enhancement of H-5 (ortho to OMe).
- Isomer (3-OMe): Enhancement of H-2 (ortho to OMe).

- Irradiate Propoxy

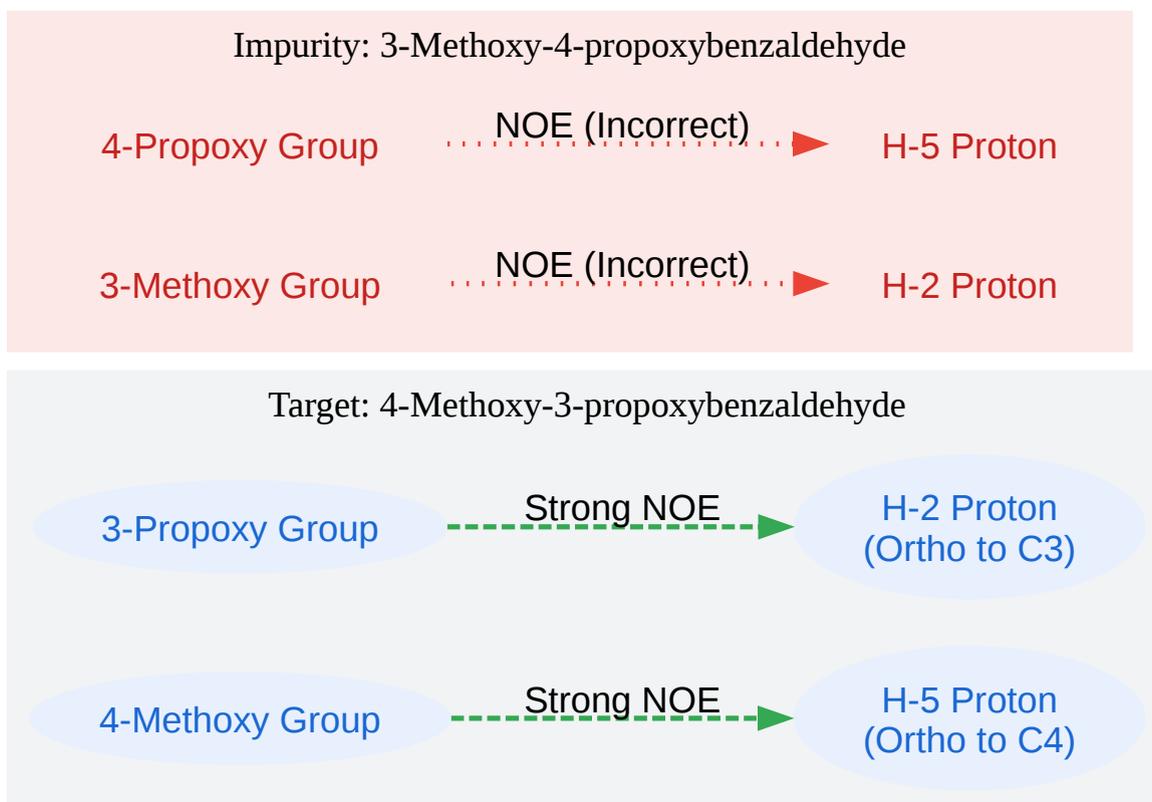
-CH₂ (

4.05):

- Target (3-OPr): Enhancement of H-2.
- Isomer (4-OPr): Enhancement of H-5.

Visualization: NOE Logic Diagram

The following diagram illustrates the spatial relationships required to confirm the correct isomer.



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Caption: NOE correlation logic. Green dashed arrows indicate the specific spatial couplings required to confirm the target structure.

Purity Profiling: HPLC Method[2][7][10]

This method separates the target molecule from its precursor (Isovanillin) and potential alkyl halide reagents.[1][2]

Protocol 2: Reverse-Phase HPLC

Objective: Quantify purity and monitor the disappearance of Isovanillin.

- Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), mm, 3.5 μm . [2]
- Mobile Phase A: 0.1% Formic Acid in Water (Maintains phenol protonation). [1][2]
- Mobile Phase B: Acetonitrile (ACN). [1][2]
- Flow Rate: 1.0 mL/min. [1][2]
- Temperature: 30°C.
- Detection: UV @ 230 nm (strong benzoyl absorption) and 280 nm (specific). [1][2]

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	20%	Equilibration
10.0	80%	Elution of Target
12.0	95%	Wash Lipophilic Impurities
15.0	20%	Re-equilibration

Retention Logic (Causality)[2]

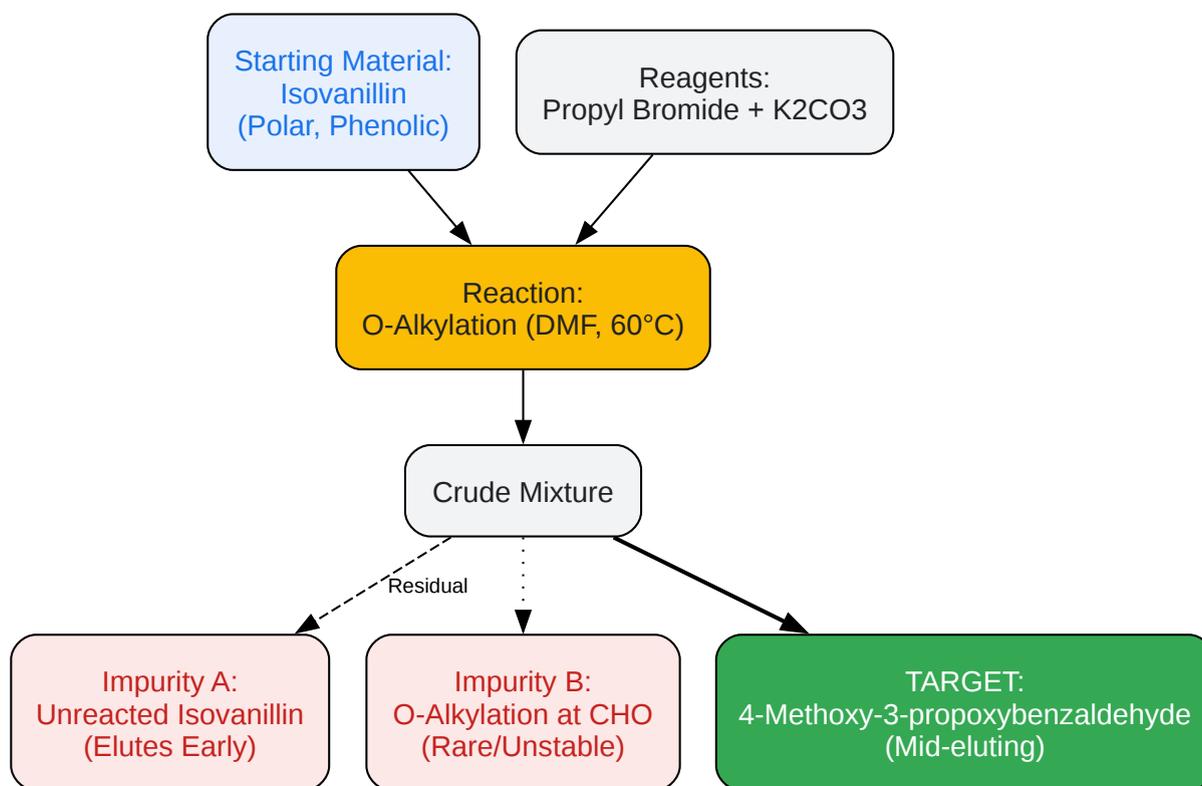
- Isovanillin (RT ~3-4 min): Contains a free phenolic hydroxyl group.^{[1][2]} It is polar and interacts strongly with the aqueous phase, eluting early.^{[1][2]}
- Target (RT ~8-9 min): The O-propylation caps the polar hydroxyl, significantly increasing hydrophobicity and retention on the C18 chain.^{[1][2]}
- Bis-alkylated impurities: If present, will elute after the target (very late) due to high lipophilicity.^{[1][2]}

Experimental Workflow & Impurity Fate

Understanding the synthesis pathway allows for predictive impurity profiling.^{[1][2]} The target is typically synthesized by alkylating Isovanillin with propyl bromide/iodide in the presence of a base (

).^{[1][2]}

Visualization: Synthesis & Impurity Map^[2]



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Caption: Synthetic pathway highlighting the origin of key impurities monitored by the HPLC protocol.

References & Grounding

- PubChem Compound Summary: **4-Methoxy-3-propoxybenzaldehyde** (CAS 5922-56-5).[1]
[2] National Library of Medicine.[1][2] (Note: Verify specific isomer CAS in PubChem as 5922-56-5).[1][2]
- Sigma-Aldrich/Merck: Reference standards for Alkoxybenzaldehydes and Iovanillin derivatives.[1][2]

- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for NOE and NMR interpretation logic).
- Snyder, L. R., et al. Practical HPLC Method Development. (Basis for the Acidic Mobile Phase selection to suppress phenol ionization).^{[1][2]}

Disclaimer: This Application Note is for research and development purposes. All protocols should be validated within the user's specific laboratory environment following ICH Q2(R1) guidelines.

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Sources

- [1. 4-Methoxy-3-propoxybenzaldehyde | C₁₁H₁₄O₃ | CID 592109 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 3-Methoxy-4-propoxybenzaldehyde | C₁₁H₁₄O₃ | CID 592110 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 4-Ethoxy-3-methoxybenzaldehyde\(120-25-2\) 1H NMR spectrum \[chemicalbook.com\]](#)
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